Boc-Protected Intermediate Enables >200-Fold Tunable AMCase Inhibitory Potency Across Derivatives
The target compound (CAS 1710674-46-6) serves as a Boc-protected pivot intermediate that, upon deprotection and N-functionalization, yields AMCase inhibitors with IC₅₀ values spanning from 81 nM to 18,450 nM—a >225-fold potency range . In contrast, the pre-substituted analog 1-(5-amino-1H-1,2,4-triazol-3-yl)-N-methyl-N-(2-phenylethyl)piperidin-4-amine, which can be purchased directly but lacks the synthetic handle, exhibits a fixed IC₅₀ of 18,450 nM . The more elaborated derivative 5-(4-((3S,8aS)-3-(4-chlorobenzyl)hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)piperidin-1-yl)-4H-1,2,4-triazol-3-amine (US10538508 Example 49), accessible via sequential deprotection and reductive amination of the Boc intermediate, achieves an IC₅₀ of 100 nM . This demonstrates that procurement of the Boc-protected intermediate—rather than any single pre-substituted analog—is the only procurement strategy that provides access to the full potency continuum documented in the patent literature.
| Evidence Dimension | AMCase inhibitory potency (IC₅₀) accessible via synthetic derivatization from the common Boc-protected intermediate |
|---|---|
| Target Compound Data | Common intermediate (CAS 1710674-46-6) enabling derivative synthesis; most potent derivative achievable: IC₅₀ = 81–100 nM |
| Comparator Or Baseline | Pre-substituted analog 1-(5-amino-1H-1,2,4-triazol-3-yl)-N-methyl-N-(2-phenylethyl)piperidin-4-amine: IC₅₀ = 18,450 nM |
| Quantified Difference | ~185- to 228-fold improvement in IC₅₀ accessible through N-functionalization of the Boc intermediate versus the fixed-activity pre-substituted analog |
| Conditions | Recombinant human AMCase enzymatic assay (Boot et al., 2001, JBC: 276) ; CHO-K1 cell-based assay |
Why This Matters
Procurement of the Boc-protected intermediate grants access to the entire potency range demonstrated in granted patents, whereas buying a pre-substituted analog commits the project to a single, potentially suboptimal activity profile.
- [1] BindingDB BDBM349960. (3R,5S)-1-(1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-yl)-5-(4-chlorobenzyl)pyrrolidin-3-ol. Affinity Data: IC₅₀ = 100 nM (AMCase). https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=349960 (accessed 2026-04-28). View Source
- [2] MolBiC Bioactivity Information IT0427935. 1-(5-amino-1H-1,2,4-triazol-3-yl)-N-methyl-N-(2-phenylethyl)piperidin-4-amine. IC₅₀ = 18,450 nM (AMCase, CHO-K1 cell-based assay). https://molbic.idrblab.net/data/bioactivity/details/IT0427935 (accessed 2026-04-28). View Source
- [3] Bioactivity Information IT0427933. 3-[4-[(2R)-2-[(4-chlorophenyl)methyl]piperidin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine. IC₅₀ = 81 nM (AMCase). https://molbic.idrblab.net (accessed 2026-04-28). View Source
